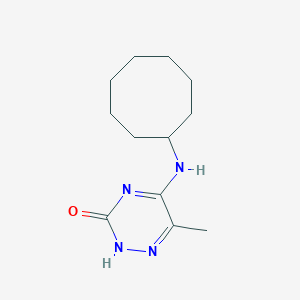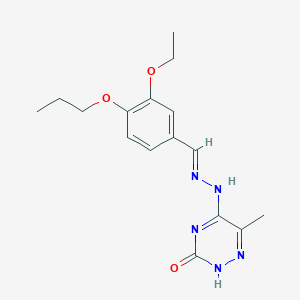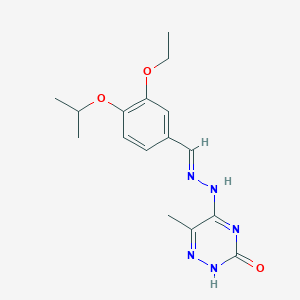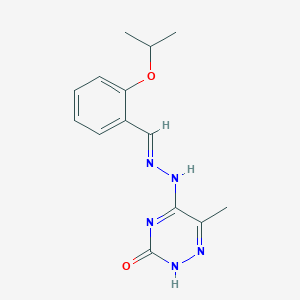![molecular formula C21H23N3O3S B254380 N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been found to exhibit good oral bioavailability and a long half-life, making it a promising candidate for the development of novel drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is its potent anti-inflammatory and analgesic activities. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound in lab experiments is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide. One potential direction is the development of novel drugs based on this compound for the treatment of inflammatory diseases. Another potential direction is the study of the mechanism of action of this compound in more detail, to better understand its anti-inflammatory and analgesic activities. Additionally, the potential use of this compound in the treatment of other diseases, such as cancer, could also be explored in future studies.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves a multi-step reaction process. The first step involves the condensation of 2-(2-aminoethylthio)anisole with 3-methoxyphenylacetic acid to form the intermediate compound. This intermediate is then cyclized with cyclopropylcarbonyl chloride to form the final product.
Applications De Recherche Scientifique
N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been studied for its potential use in various scientific research applications. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of novel drugs for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C21H23N3O3S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N-cyclopropyl-2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-5-4-6-17(13-16)27-11-12-28-21-23-18-7-2-3-8-19(18)24(21)14-20(25)22-15-9-10-15/h2-8,13,15H,9-12,14H2,1H3,(H,22,25) |
Clé InChI |
OWWAGSKBNIHHSF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
SMILES canonique |
COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide](/img/structure/B254298.png)
![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)
![4-{[(5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}benzoic acid](/img/structure/B254305.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)
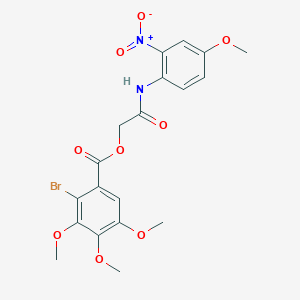
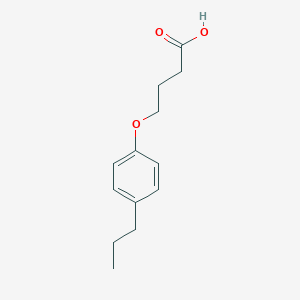
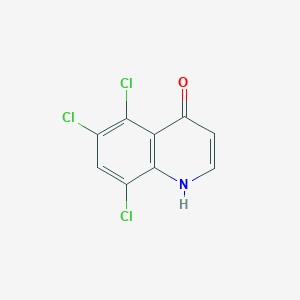
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
